molecular formula C19H12Cl3N3O B2704755 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 400087-65-2

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Cat. No.: B2704755
CAS No.: 400087-65-2
M. Wt: 404.68
InChI Key: URXPDOWCGFGTRP-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[4,5-b]Pyridine Research

The imidazo[4,5-b]pyridine system traces its origins to early 20th-century investigations into purine analogs. Its structural resemblance to adenine and guanine—key components of DNA and RNA—prompted initial explorations into its biochemical interactions. Early synthetic routes, such as the condensation of pyridine-2,3-diamine with carboxylic acids under acidic conditions, laid the groundwork for later innovations. By the 1980s, researchers recognized its potential as a kinase inhibitor scaffold, driven by its ability to mimic ATP-binding motifs. The discovery of zolpidem, a GABA~A~ receptor modulator bearing an imidazopyridine core, further catalyzed interest in this heterocycle for central nervous system applications.

Recent decades have seen advances in synthetic methodologies, including palladium-catalyzed cross-couplings and microwave-assisted cyclizations, enabling efficient access to diverse derivatives. For example, Li et al. developed a two-step C–N coupling/cyclization sequence using BrettPhos ligands, achieving yields up to 99% for imidazo[4,5-b]pyridines. These innovations have expanded the structural diversity and pharmacological applicability of the scaffold.

Structural Significance in Heterocyclic Chemistry

The imidazo[4,5-b]pyridine system (Figure 1) comprises a fused bicyclic structure with nitrogen atoms at positions 1, 3, and 7. This arrangement confers rigidity and planar geometry, facilitating π-π stacking interactions with biological targets. The electron-rich pyridine ring and the electrophilic imidazole moiety create a polarized system amenable to functionalization at multiple positions.

Table 1: Key Structural Features of Imidazo[4,5-b]Pyridine Derivatives

Position Functionalization Impact Example in Target Compound
1 Modulates solubility and pharmacokinetics 1-[(2,4-Dichlorobenzyl)oxy] substitution
2 Influences target binding affinity 2-(2-Chlorophenyl) group
3 Critical for hydrogen bonding with kinases Unsubstituted in target compound

The target compound, 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine, incorporates halogenated aryl groups at positions 1 and 2. The 2-chlorophenyl moiety enhances lipophilicity and membrane permeability, while the 2,4-dichlorobenzyloxy group introduces steric bulk that may influence receptor selectivity.

Current Research Landscape and Academic Interest

Contemporary studies emphasize three primary areas:

  • Anticancer Applications : Tetracyclic imidazo[4,5-b]pyridines demonstrate nanomolar IC~50~ values against HCT116 and MCF-7 cell lines, with DNA/RNA binding (logK~s~ = 5–7) implicated in their mechanism.
  • Antimicrobial Development : Derivatives with electron-withdrawing substituents exhibit potent activity against multidrug-resistant bacteria, likely through interference with microbial kinase pathways.
  • Synthetic Methodology Innovation : Recent protocols, such as Salome et al.’s Pd-catalyzed amidation of 2-chloro-3-nitropyridine, enable rapid diversification of the scaffold.

Table 2: Recent Advances in Imidazo[4,5-b]Pyridine Synthesis (2015–2025)

Method Key Reagents/Conditions Yield Range Application Example
Pd-Catalyzed C–N Coupling BrettPhos G1, LiHMDS, THF, 40°C 82–99% Antiproliferative agents
Reductive Cyclization Na~2~S~2~O~4~, H~2~O 55–90% Antimicrobial derivatives
Microwave-Assisted Cyclization SiCl~4~, 180°C, 10 min 55–90% Kinase inhibitors

Pharmacological Relevance of this compound

While specific pharmacological data for this compound remain limited, its structural features align with established bioactive imidazo[4,5-b]pyridines. The 2-chlorophenyl group mirrors substituents in kinase inhibitors like midostaurin, where halogenated aryl moieties enhance ATP-binding pocket interactions. The 2,4-dichlorobenzyloxy chain may confer selectivity toward cytochrome P450 enzymes or kinase isoforms, as seen in related derivatives.

Table 3: Hypothesized Pharmacological Properties Based on Structural Analogs

Structural Feature Potential Target Proposed Mechanism
2-Chlorophenyl Protein kinases Competitive ATP inhibition
2,4-Dichlorobenzyloxy CYP3A4 Allosteric modulation
Imidazo[4,5-b]pyridine core DNA G-quadruplexes Intercalation or groove binding

Ongoing research aims to elucidate its exact biological targets, with preliminary in silico studies suggesting affinity for tyrosine kinases and topoisomerase II. Further experimental validation is required to confirm these hypotheses and explore therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O/c20-13-8-7-12(16(22)10-13)11-26-25-17-6-3-9-23-18(17)24-19(25)14-4-1-2-5-15(14)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXPDOWCGFGTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated phenyl derivative is introduced.

    Attachment of the 2,4-dichlorobenzyl group: This can be done through an etherification reaction, where the benzyl group is attached to the imidazo[4,5-b]pyridine core via an oxygen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorinated phenyl and benzyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(2-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine C₁₉H₁₂Cl₃N₃O 409.7 (calculated) Not reported 2-Cl-phenyl, 2,4-Cl₂-benzyloxy
1-[(2,4-Dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine C₂₀H₁₅Cl₂N₃O 384.26 Not reported 4-CH₃-phenyl, 2,4-Cl₂-benzyloxy
AR-L 115 BS C₁₄H₁₃N₃O₂S 311.34 Not reported 2-OCH₃-4-SOCH₃-phenyl
6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine C₂₆H₃₁BrN₈O 551.48 Not reported Br, piperazinyl, 5-methylisoxazolyl

Key Observations :

  • Chlorine vs. Methyl Substitutents : Chlorine atoms increase molecular weight and lipophilicity compared to methyl groups (e.g., 384.26 vs. 409.7 g/mol) .
  • Melting Points : While data for the target compound are unavailable, analogs with nitro or bromo substituents () show high melting points (268–287°C), likely due to enhanced intermolecular interactions .
  • Solubility : Piperazinyl groups () improve aqueous solubility through hydrogen bonding, whereas multiple chlorines may reduce it .

Research Findings and Implications

  • Substituent Effects : Chlorine atoms enhance thermal stability but may reduce metabolic stability due to increased molecular weight .
  • Pharmacological Potential: Piperazinyl and sulfonyl groups in analogs demonstrate the importance of polar substituents in target engagement .
  • Synthetic Optimization : Na₂S₂O₄-mediated cyclization () offers a scalable route for imidazo[4,5-b]pyridines, though halogenated precursors may require specialized handling.

Biological Activity

2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₄Cl₄N₂O
  • Molecular Weight: 479.14 g/mol

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential: The imidazole derivatives are noted for their ability to inhibit key enzymes involved in cancer cell proliferation. They target proteins such as histone deacetylase (HDAC) and thymidylate synthase, which are crucial in cancer biology.

Biological Activity Data

Activity Target IC50/ MIC Value Reference
AntibacterialStaphylococcus aureus3.12 µg/mL
AntibacterialEscherichia coli12.5 µg/mL
AnticancerHDACIC50 = 2.14 µM
AnticancerThymidylate synthaseIC50 = 1.21 µM

Case Studies

  • Antibacterial Efficacy Study:
    A study evaluated the antibacterial activity of several imidazole derivatives, including the target compound. It was found that the compound exhibited significant activity against Staphylococcus aureus with an MIC value of 3.12 µg/mL, suggesting potential for further development as an antibacterial agent .
  • Anticancer Mechanism Exploration:
    In another investigation, the compound was analyzed for its ability to inhibit HDAC and thymidylate synthase in cancer cells. The results indicated that it could effectively reduce cell proliferation in vitro, supporting its potential use in cancer therapy .
  • In Vivo Studies:
    Further studies are required to validate these findings in vivo. Preliminary data suggest that the compound may enhance the efficacy of existing anticancer treatments when used in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated intermediates. For example, alkylation of imidazo[4,5-b]pyridine precursors with 2,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) is critical . Purification often employs flash chromatography (e.g., 0–20% methanol/dichloromethane gradients) to isolate the target compound with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify aromatic proton environments and substituent positions (e.g., chlorophenyl and dichlorobenzyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like ether linkages (C-O-C) . Thermal stability can be assessed via thermogravimetric analysis (TGA) to ensure decomposition aligns with expected molecular structure .

Q. What are the key solubility challenges, and how can they be addressed in preclinical studies?

  • Methodological Answer : The compound’s lipophilic nature (predicted LogP >3.5) limits aqueous solubility. For in vivo studies, dissolve in DMSO-based formulations (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline). For in vitro assays, pre-saturate solvents (e.g., ethanol or DMF) to avoid precipitation .

Advanced Research Questions

Q. How does the substitution pattern on the imidazo[4,5-b]pyridine core influence biological activity?

  • Methodological Answer : Comparative SAR studies show that chlorine substitution at the 2-position of the phenyl ring enhances target binding affinity, while the dichlorobenzyloxy group modulates metabolic stability. For example, replacing [4,5-b] with [4,5-c] ring fusion (as in related compounds) increases potency by 5–10×, suggesting ring topology critically impacts activity .

Q. What computational methods are suitable for modeling this compound’s electronic structure and ligand-receptor interactions?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties and charge distribution. Incorporate exact exchange terms (e.g., Becke’s 1993 method) to refine thermochemical data (e.g., atomization energies within ±2.4 kcal/mol) . Molecular docking paired with QM/MM simulations can map binding modes to biological targets like kinases or GPCRs .

Q. How can researchers resolve contradictions in reported biological data for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC50). For instance, discrepancies in inotropic activity between imidazo[4,5-b] and [4,5-c] derivatives may arise from off-target effects, requiring selectivity profiling against kinase panels .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer : Store as a lyophilized powder at -20°C (stable for 2–3 years) or in DMSO at -80°C (6-month stability). Avoid repeated freeze-thaw cycles by aliquoting working solutions. Monitor degradation via HPLC-UV with a C18 column (acetonitrile/water gradient) .

Q. How can analytical purity be ensured for this compound in structure-activity studies?

  • Methodological Answer : Employ reverse-phase HPLC (≥98% purity threshold) coupled with charged aerosol detection (CAD) to detect non-UV-active impurities. Use 2D-NMR (e.g., HSQC, HMBC) to confirm regioisomeric purity, especially for closely related derivatives .

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